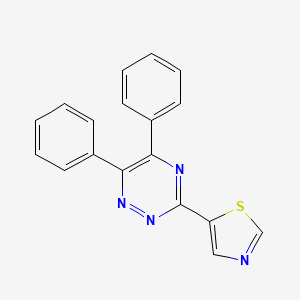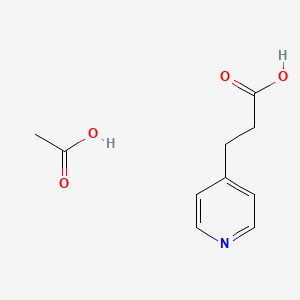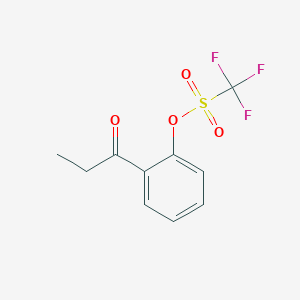
3-Methylbut-2-en-1-yl benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbut-2-en-1-yl benzylcarbamate is an organic compound with a unique structure that combines a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 3-methylbut-2-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbut-2-en-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized carbamates.
Reduction: Amines.
Substitution: Substituted benzylcarbamates.
Aplicaciones Científicas De Investigación
3-Methylbut-2-en-1-yl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylbut-2-en-1-yl benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbut-2-en-1-yl benzoate
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methylbut-2-en-1-yl acetate
Uniqueness
3-Methylbut-2-en-1-yl benzylcarbamate is unique due to its specific combination of a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
648910-18-3 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl N-benzylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)8-9-16-13(15)14-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
Clave InChI |
COXCIELUYNAMIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(=O)NCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


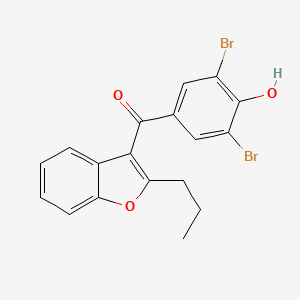


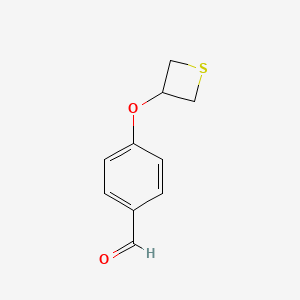
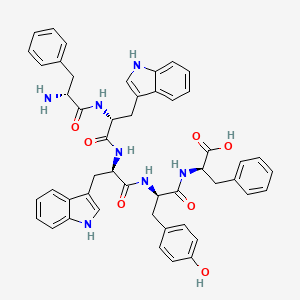
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

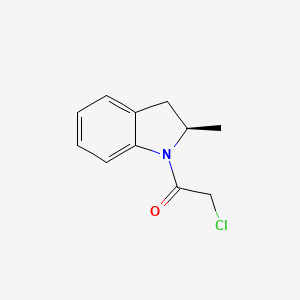
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
